molecular formula C10H11ClN2O2 B11724690 Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11724690
M. Wt: 226.66 g/mol
InChI Key: ABRATOLIWLJHJQ-UKTHLTGXSA-N
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Description

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methylphenyl group, and a hydrazinylidene group

Preparation Methods

The synthesis of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl chloroacetate with 2-methylphenylhydrazine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The chloro group and the hydrazinylidene moiety play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate can be compared with similar compounds such as:

These compounds share structural similarities but differ in the substituents attached to the core structure The presence of different functional groups can significantly influence their chemical reactivity and applications

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+

InChI Key

ABRATOLIWLJHJQ-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C(=O)OC)/Cl

Canonical SMILES

CC1=CC=CC=C1NN=C(C(=O)OC)Cl

Origin of Product

United States

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